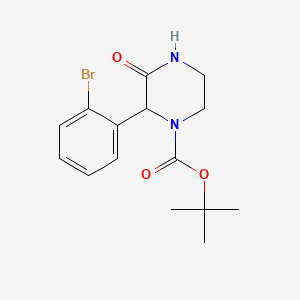
Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with a bromophenyl group and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of 2-bromophenylamine with tert-butyl 3-oxopiperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-(2-chlorophenyl)-3-oxopiperazine-1-carboxylate
- Tert-butyl 2-(2-fluorophenyl)-3-oxopiperazine-1-carboxylate
- Tert-butyl 2-(2-iodophenyl)-3-oxopiperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C15H19BrN2O3 |
|---|---|
Poids moléculaire |
355.23 g/mol |
Nom IUPAC |
tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18-9-8-17-13(19)12(18)10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,19) |
Clé InChI |
UNSKIKUXCSGSAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


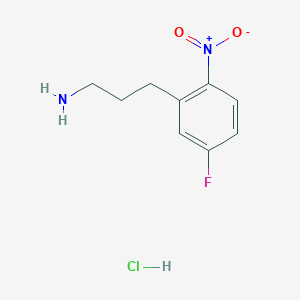
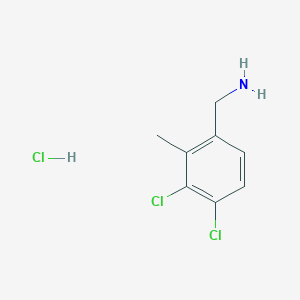
![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497264.png)
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate](/img/structure/B13497266.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B13497271.png)

amine hydrochloride](/img/structure/B13497289.png)
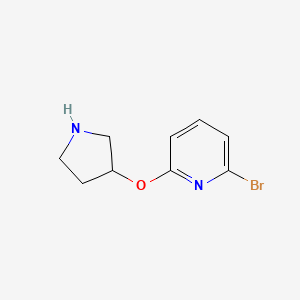

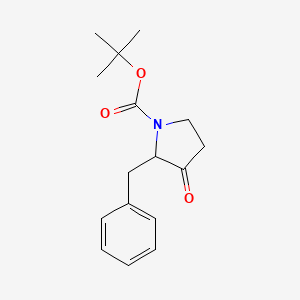
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
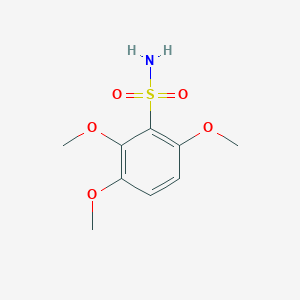
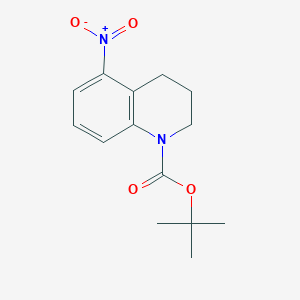
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)
